1,1,1-Trifluoro-4-phenylbutan-2-one
Overview
Description
1,1,1-Trifluoro-4-phenylbutan-2-one is an organic compound with the molecular formula C10H9F3O. It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to a phenyl-substituted butanone structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-phenylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with phenylbutanone in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the continuous synthesis method is often employed. This involves the continuous introduction of raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a reactor. The product is continuously extracted, which enhances the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
1,1,1-Trifluoro-4-phenylbutan-2-one is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. It can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-butanone
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
- 1,1,1-Trifluoro-3-acetamido-4-phenylbutan-2-one
Uniqueness: 1,1,1-Trifluoro-4-phenylbutan-2-one is unique due to its specific trifluoromethyl and phenyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability .
Properties
IUPAC Name |
1,1,1-trifluoro-4-phenylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQSAEOXFNDKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235674 | |
Record name | 1,1,1-Trifluoro-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86571-26-8 | |
Record name | 1,1,1-Trifluoro-4-phenyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86571-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-4-phenylbutan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086571268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,1-Trifluoro-4-phenylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trifluoro-4-phenylbutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,1,1-trifluoro-4-phenylbutan-2-one (TPB) interact with pig liver esterase, and what are the downstream effects?
A1: TPB acts as a slow, tight-binding inhibitor of pig liver esterase. [] This means it binds strongly to the enzyme and slows down its catalytic activity. The research shows that TPB exhibits a Ki value of 6.8 x 10-9 M, indicating a strong binding affinity. [] This inhibition arises from TPB's interaction with the enzyme's catalytic site. Interestingly, the study also reveals that molecules binding to a separate effector site on the enzyme can influence the binding kinetics (kon and koff) of TPB, even though the overall inhibition constant (Ki) remains unchanged. [] This suggests a complex interplay between the catalytic and effector sites in modulating the enzyme's activity.
Q2: What structural features of this compound are important for its interaction with pig liver esterase?
A2: The research suggests that both aromatic and hydrophobic characteristics, along with the presence of a carbonyl group, are crucial for optimal interaction with the effector site of pig liver esterase. [] While TPB itself interacts with the catalytic site, the study demonstrates that molecules like acetonitrile and butanol, which bind to the effector site, can influence TPB's binding kinetics. [] This highlights the significance of both the catalytic and effector sites in modulating the enzyme's response to inhibitors. Further investigations into the structural features influencing interactions with both sites could be valuable for designing more potent and selective inhibitors.
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